3-(2,2-Difluoropropoxy)aniline
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Overview
Description
3-(2,2-Difluoropropoxy)aniline is an organic compound with the molecular formula C₉H₁₁F₂NO. It is a derivative of aniline, where the hydrogen atom on the benzene ring is substituted with a 2,2-difluoropropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoropropoxy)aniline typically involves the reaction of 3-nitroaniline with 2,2-difluoropropanol in the presence of a suitable catalyst. The nitro group is then reduced to an amino group to yield the final product. The reaction conditions often include the use of palladium on carbon (Pd/C) as a catalyst and hydrogen gas for the reduction step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors is common to achieve the reduction of the nitro group to an amino group efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoropropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
3-(2,2-Difluoropropoxy)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoropropoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or metabolism .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroaniline
- 3-Fluoroaniline
- 4-Fluoroaniline
- 2,3-Difluoroaniline
- 2,4-Difluoroaniline
- 2,5-Difluoroaniline
- 2,6-Difluoroaniline
Uniqueness
3-(2,2-Difluoropropoxy)aniline is unique due to the presence of the 2,2-difluoropropoxy group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets compared to other fluoroaniline derivatives .
Properties
IUPAC Name |
3-(2,2-difluoropropoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-9(10,11)6-13-8-4-2-3-7(12)5-8/h2-5H,6,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCXGIMXVAJQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC(=C1)N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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